6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms in the phenyl ring enhances its biological activity and stability, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,5-difluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with guanidine to yield the desired pyridopyrimidine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Chemical Reactions Analysis
6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine core but differs in its substituents and specific biological targets.
Dilmapimod: A potential anti-inflammatory agent with a similar pyridopyrimidine structure but different functional groups and therapeutic applications.
Properties
CAS No. |
917759-67-2 |
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Molecular Formula |
C15H12F2N4O |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)4-3-11(19-13)8-5-9(16)7-10(17)6-8/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
PYRXEUVPMAAWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC(=C3)F)F)N |
Origin of Product |
United States |
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